Virustomycin A

描述

Virustomycin A has been reported in Streptomyces with data available.

from Streptomyces sp. AM-2604

属性

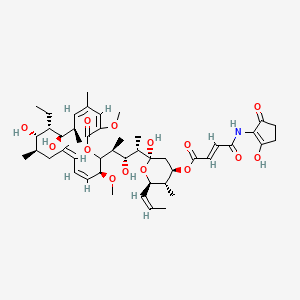

IUPAC Name |

[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(3S,4Z,6Z,9R,10S,11S,12R,13R,14Z,16E)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(Z)-prop-1-enyl]oxan-4-yl] (E)-4-[(2-hydroxy-5-oxocyclopenten-1-yl)amino]-4-oxobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H71NO14/c1-12-15-36-30(7)39(61-41(53)21-20-40(52)49-42-34(50)18-19-35(42)51)25-48(58,63-36)32(9)45(56)31(8)46-37(59-10)17-14-16-26(3)22-28(5)43(54)33(13-2)44(55)29(6)23-27(4)24-38(60-11)47(57)62-46/h12,14-17,20-21,23-24,28-33,36-37,39,43-46,50,54-56,58H,13,18-19,22,25H2,1-11H3,(H,49,52)/b15-12-,17-14-,21-20+,26-16-,27-23-,38-24+/t28-,29-,30-,31+,32+,33+,36-,37+,39-,43+,44-,45-,46?,48-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKWIQAIKGWYCF-SRBICYAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)OC(=O)C=CC(=O)NC3=C(CCC3=O)O)O)O)OC)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1[C@H]([C@@H](C/C(=C\C=C/[C@@H](C(OC(=O)/C(=C\C(=C/[C@H]([C@H]1O)C)\C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)/C=C\C)C)OC(=O)/C=C/C(=O)NC3=C(CCC3=O)O)O)O)OC)/C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H71NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

886.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84777-85-5 | |

| Record name | Virustomycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084777855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Virustomycin A: A Technical Guide to its Discovery, Isolation, and Characterization from Streptomyces sp.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Virustomycin A, initially designated AM-2604 A, is a macrolide antibiotic with a potent and selective activity profile that includes antiviral, antitrypanosomal, and antifungal properties.[1][2][3] This technical guide provides a comprehensive overview of the discovery and isolation of this compound from the producing organism, Streptomyces sp. AM-2604. Detailed experimental protocols for fermentation, isolation, and purification are presented, alongside a summary of its physicochemical and biological properties. All quantitative data are organized into structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate a deeper understanding of the processes involved.

Discovery of this compound

This compound was first reported in 1982 by Ōmura and his team as a new antiviral antibiotic, AM-2604 A, produced by a strain of Streptomyces. The producing organism, Streptomyces sp. strain AM-2604, was isolated from a soil sample. The discovery was the result of a screening program aimed at identifying novel microbial metabolites with antiviral activities.

Physicochemical Properties of this compound

The structure of this compound was elucidated through a combination of spectroscopic analyses.[2][4] It is classified as an 18-membered macrolide antibiotic.[5]

| Property | Value |

| Molecular Formula | C₄₈H₇₁NO₁₄ |

| Molecular Weight | 886.1 g/mol |

| Appearance | Yellow solid |

| Solubility | Soluble in Chloroform, Ethanol, Methanol |

| CAS Number | 84777-85-5 |

Experimental Protocols

Fermentation of Streptomyces sp. AM-2604

The production of this compound is achieved through submerged aerobic fermentation of Streptomyces sp. AM-2604.

-

Producing Organism: Streptomyces sp. AM-2604

-

Fermentation Medium: A suitable medium containing assimilable carbon sources (e.g., glucose, soybean oil), an organic nitrogen source (e.g., soybean flour, beef extract, peptone), and inorganic salts. Calcium carbonate is added to help control the pH.

-

Fermentation Conditions:

-

Type: Liquid submerged, stirred culture

-

Temperature: 25°C to 35°C

-

pH: Maintained between 6 and 9

-

Duration: 3 to 9 days

-

Isolation and Purification of this compound

This compound is recovered from the fermentation broth and mycelium through a multi-step extraction and purification process.

-

Harvesting: Upon completion of the fermentation, the whole broth is adjusted to pH 7.

-

Mycelial Extraction: The mycelial mass is separated from the broth by filtration. The antibiotic is extracted from the mycelium using acetone.

-

Broth Extraction: The filtered broth is extracted three times with ethyl acetate.

-

Concentration: The ethyl acetate extracts are combined and concentrated in vacuo to yield an oily residue.

-

Chromatography: The crude extract is then subjected to column chromatography for purification. While the original paper does not specify the exact chromatographic media, typical methods for such compounds involve silica gel or alumina column chromatography.

Biological Activity of this compound

This compound exhibits a broad spectrum of biological activities.[1][2][3]

| Activity | Target Organism/Cell Line | Potency |

| Antitrypanosomal | Trypanosoma brucei brucei (GUTat 3.1) | IC₅₀ = 0.45 ng/mL |

| Trypanosoma brucei rhodesiense (STIB900) | IC₅₀ = 480 ng/mL | |

| Antiviral | RNA and DNA viruses | ED₅₀ = 0.0003 µg/mL (plaque formation) |

| Antifungal | Pyricularia oryzae | MIC = 12.5 µg/mL |

| Antiprotozoal | Trichomonas vaginalis | MIC = 6.25 µg/mL |

| Trichomonas foetus | MIC = 25 µg/mL | |

| Cytotoxicity | Human MRC-5 cells | IC₅₀ = 80 ng/mL |

The mode of action of this compound against Trichomonas foetus involves the inhibition of RNA, DNA, and protein biosynthesis, with the most significant impact observed on RNA synthesis.[5] It appears to interfere with the formation of nucleotide phosphate donors, potentially by disrupting the ATP-forming system.[5]

Visualized Workflows

Fermentation and Extraction Workflow

Caption: Overview of the fermentation and initial extraction process for this compound.

Purification Workflow

Caption: General purification scheme for this compound from the crude extract.

Conclusion

This compound represents a significant discovery from Streptomyces with a diverse range of biological activities. The detailed protocols and data presented in this guide provide a valuable resource for researchers interested in the natural product chemistry, microbiology, and pharmacological potential of this unique macrolide. Further investigation into its biosynthetic pathway and mechanism of action could pave the way for the development of new therapeutic agents.

References

Unveiling the Source: A Technical Guide to the Identification of Virustomycin A-Producing Microorganisms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the identification, cultivation, and analysis of Virustomycin A-producing microorganisms. This compound, a potent 18-membered macrolide antibiotic with significant antitrypanosomal activity, is a natural product of select actinomycetes, offering a promising avenue for novel drug discovery and development. This document details the experimental protocols necessary for the isolation and characterization of these microorganisms, presents quantitative data on antibiotic production, and explores the genetic underpinnings of this compound biosynthesis and its regulation.

This compound and its Microbial Producers

This compound is a macrolide antibiotic primarily produced by the Gram-positive bacterium Streptomyces graminofaciens A-8890[1]. Members of the genus Streptomyces are renowned for their ability to synthesize a wide array of secondary metabolites, including a majority of the clinically relevant antibiotics in use today[2]. These soil-dwelling, filamentous bacteria are a key target in the search for novel bioactive compounds. The identification and characterization of new Streptomyces strains capable of producing this compound or its analogs are of significant interest for therapeutic development.

Experimental Protocols

This section outlines the detailed methodologies for the isolation, identification, cultivation, and analysis of this compound-producing microorganisms.

Isolation of Streptomyces from Soil Samples

The following protocol describes a standard method for the selective isolation of Streptomyces species from environmental soil samples.

Materials:

-

Sterile 50 mL centrifuge tubes

-

Sterile distilled water

-

Starch Casein Agar (SCA) plates

-

Glycerol Arginine Agar plates

-

Chitin Agar plates

-

Nystatin and Penicillin stock solutions

-

Incubator at 28-30°C

-

Water bath at 50°C

-

Sterile spreader

Procedure:

-

Sample Collection and Pre-treatment:

-

Collect soil samples from a depth of 10-15 cm into sterile bags.

-

Air-dry the soil samples at room temperature for 5-7 days to reduce the population of non-spore-forming bacteria.

-

Grind the dried soil using a sterile mortar and pestle and sieve to remove large debris.

-

-

Serial Dilution and Heat Shock:

-

Suspend 1 gram of the pre-treated soil sample in 10 mL of sterile distilled water in a 50 mL centrifuge tube and vortex thoroughly.

-

Perform a serial dilution of the soil suspension from 10⁻¹ to 10⁻⁶ in sterile distilled water.

-

Incubate the tubes of the 10⁻¹, 10⁻², and 10⁻³ dilutions in a water bath at 50°C for 10 minutes to further select for spore-forming actinomycetes.

-

-

Plating and Incubation:

-

Aseptically spread 100 µL of each of the treated dilutions (10⁻¹ to 10⁻⁶) onto SCA, Glycerol Arginine Agar, and Chitin Agar plates. These media are selective for the growth of Streptomyces.

-

Supplement the media with nystatin (50 µg/mL) and penicillin (10 µg/mL) to inhibit fungal and bacterial contamination, respectively.

-

Incubate the plates in an inverted position at 28-30°C for 7-14 days.

-

-

Isolation and Purification of Colonies:

-

Observe the plates for the appearance of characteristic Streptomyces colonies, which are typically small, chalky, dry, and often pigmented.

-

Select individual, well-isolated colonies and streak them onto fresh SCA plates to obtain pure cultures.

-

Incubate the purification plates under the same conditions as above.

-

Morphological and Biochemical Characterization

Initial identification of Streptomyces isolates is based on their distinct morphological and biochemical characteristics.

Procedure:

-

Macroscopic Morphology: Observe the colony morphology on different agar media, noting characteristics such as colony size, shape, color of aerial and substrate mycelia, and the production of diffusible pigments.

-

Microscopic Morphology: Perform Gram staining to confirm the Gram-positive nature of the isolates. Use slide culture techniques to observe the microscopic structure, including the formation of aerial and substrate mycelia and the arrangement of spores (e.g., spiral, rectiflexibiles).

-

Biochemical Tests: Conduct a series of biochemical tests to assess the metabolic capabilities of the isolates. These tests can include:

-

Carbon source utilization

-

Nitrogen source utilization

-

Enzyme production (e.g., amylase, protease, cellulase)

-

Melanin pigment production

-

Molecular Identification using 16S rRNA Gene Sequencing

For accurate species-level identification, 16S rRNA gene sequencing is the gold standard.

Materials:

-

Pure culture of the isolate

-

DNA extraction kit (e.g., DNeasy UltraClean Microbial Kit)

-

Universal primers for 16S rRNA gene (e.g., 27F and 1492R)

-

PCR master mix

-

Thermal cycler

-

Agarose gel electrophoresis system

-

DNA sequencing service

Procedure:

-

Genomic DNA Extraction:

-

Grow the pure isolate in a suitable broth medium (e.g., Tryptic Soy Broth) for 3-5 days.

-

Harvest the mycelia by centrifugation.

-

Extract genomic DNA using a commercial kit following the manufacturer's instructions.

-

-

PCR Amplification of the 16S rRNA Gene:

-

Set up a PCR reaction with the extracted genomic DNA as the template and universal 16S rRNA primers.

-

A typical PCR program consists of an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.

-

-

Verification and Sequencing:

-

Run the PCR product on an agarose gel to verify the amplification of a product of the expected size (~1500 bp).

-

Purify the PCR product and send it for Sanger sequencing.

-

-

Sequence Analysis:

-

Assemble and edit the forward and reverse sequences to obtain the complete 16S rRNA gene sequence.

-

Compare the obtained sequence with those in public databases like NCBI GenBank using the BLAST tool to determine the closest known relatives and identify the isolate to the species level.

-

Cultivation for this compound Production

The following protocol outlines the cultivation of Streptomyces isolates for the production of this compound.

Materials:

-

Seed culture medium (e.g., Tryptic Soy Broth)

-

Production medium (e.g., a complex medium containing starch, yeast extract, and peptone)

-

Shaker incubator

Procedure:

-

Seed Culture Preparation:

-

Inoculate a loopful of the pure Streptomyces isolate into a flask containing seed culture medium.

-

Incubate at 28-30°C on a rotary shaker at 200 rpm for 48-72 hours.

-

-

Production Culture:

-

Inoculate the production medium with 5-10% (v/v) of the seed culture.

-

Incubate the production culture at 28-30°C on a rotary shaker at 200 rpm for 7-10 days.

-

Extraction and Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the detection and quantification of antibiotics like this compound.

Materials:

-

Ethyl acetate

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Rotary evaporator

-

HPLC system with a UV detector and a C18 column

Procedure:

-

Extraction:

-

After the fermentation period, centrifuge the culture broth to separate the mycelia from the supernatant.

-

Extract the supernatant and the mycelial cake separately with an equal volume of ethyl acetate.

-

Combine the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

-

-

Sample Preparation:

-

Dissolve the dried extract in a known volume of methanol.

-

Filter the sample through a 0.22 µm syringe filter before HPLC analysis.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength of 238 nm (based on the chromophore of this compound).

-

Quantification: Create a standard curve using a purified this compound standard of known concentrations. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

-

Quantitative Data Summary

The production yield of this compound can vary significantly depending on the producing strain and the fermentation conditions. While specific yield data for this compound is not extensively published, the following table provides a template for recording and comparing production titers from different isolates or under various optimized conditions. For context, yields of other macrolide antibiotics produced by Streptomyces can range from mg/L to g/L.

| Isolate ID | Strain | Culture Medium | Fermentation Time (days) | This compound Titer (mg/L) |

| Sg-A8890 | S. graminofaciens | Medium A | 7 | Data not available |

| Soil-01 | Streptomyces sp. | Medium B | 7 | To be determined |

| Soil-01-Opt | Streptomyces sp. | Optimized Medium | 7 | To be determined |

Biosynthesis and Regulation of this compound

The biosynthesis of this compound in Streptomyces graminofaciens A-8890 is governed by a dedicated biosynthetic gene cluster (BGC). This cluster contains the genes encoding the enzymes responsible for the assembly of the macrolide backbone and its subsequent modifications.

The core structure of this compound is synthesized by a Type I polyketide synthase (PKS). The regulation of antibiotic biosynthesis in Streptomyces is a complex process involving a hierarchical network of regulatory genes. This network includes pathway-specific regulators located within the BGC, as well as global regulators that respond to nutritional and environmental signals.

The this compound BGC in S. graminofaciens likely contains one or more pathway-specific regulatory genes, such as those belonging to the SARP (Streptomyces Antibiotic Regulatory Protein) or LAL (Large ATP-binding regulators of the LuxR family) families. These regulators directly control the transcription of the biosynthetic genes. Their expression, in turn, can be influenced by global regulators that integrate signals related to nutrient availability (e.g., carbon, nitrogen, phosphate), quorum sensing, and developmental stage of the bacterium.

This guide provides a foundational framework for the identification and study of this compound-producing microorganisms. The detailed protocols and conceptual understanding of the underlying biology will aid researchers in the discovery and development of this promising class of antibiotics.

References

An In-depth Technical Guide to the Virustomycin A Biosynthetic Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the biosynthetic pathway of Virustomycin A, a macrolide antibiotic with significant biological activity. This document details the genetic basis of its production in Streptomyces graminofaciens, the enzymatic machinery involved, and the proposed chemical transformations. Furthermore, it offers detailed experimental protocols for the investigation of this pathway and presents visualizations to facilitate a deeper understanding of the molecular processes.

Introduction to this compound

This compound is a macrolide antibiotic produced by the bacterium Streptomyces graminofaciens.[1] Like other polyketides, it is synthesized through the sequential condensation of small carboxylic acid units, a process catalyzed by a large, multi-domain enzymatic complex known as a polyketide synthase (PKS). The structural complexity of this compound and its biological activities make its biosynthetic pathway a subject of significant interest for natural product chemists and drug development professionals. Understanding this pathway opens avenues for bioengineering and the generation of novel antibiotic derivatives.

The this compound Biosynthetic Gene Cluster and Proposed Pathway

The biosynthesis of this compound is orchestrated by a dedicated gene cluster in S. graminofaciens. This cluster encodes a Type I Polyketide Synthase (PKS) system, along with enzymes responsible for the synthesis of precursor molecules and post-PKS modifications.

The core of the this compound synthase is a modular Type I PKS. Each module is responsible for one cycle of polyketide chain elongation and comprises a set of catalytic domains. The fundamental domains include a Ketosynthase (KS), an Acyltransferase (AT), and an Acyl Carrier Protein (ACP). Additional domains, such as Ketoreductases (KR), Dehydratases (DH), and Enoyl Reductases (ER), may be present in a module to modify the β-keto group formed during each condensation step. The number and arrangement of these modules and the specificities of their AT domains dictate the final structure of the polyketide chain.

Below is a diagram illustrating the proposed biosynthetic pathway for this compound, based on the analysis of its gene cluster.

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Analysis of the Biosynthetic Pathway

While the genetic blueprint for this compound biosynthesis has been identified, specific quantitative data regarding the enzymatic activities within this pathway are not extensively available in the public domain. To provide a framework for researchers, this section presents typical quantitative parameters observed for analogous Type I PKS systems in Streptomyces. These values can serve as a benchmark for initial experimental design and analysis.

Table 1: Representative Kinetic Parameters for Type I PKS Domains

| Enzyme Domain | Substrate | K_m (µM) | k_cat (min⁻¹) | Reference |

| Acyltransferase (AT) | Malonyl-CoA | 50 - 500 | 100 - 1000 | Generic Data |

| Acyltransferase (AT) | Methylmalonyl-CoA | 20 - 200 | 50 - 500 | Generic Data |

| Ketosynthase (KS) | Acyl-ACP | 10 - 100 | 5 - 50 | Generic Data |

| Ketoreductase (KR) | β-ketoacyl-ACP | 5 - 50 | 100 - 2000 | Generic Data |

| Thioesterase (TE) | Final Polyketide-ACP | 1 - 20 | 2 - 20 | Generic Data |

Note: These values are illustrative and can vary significantly based on the specific PKS, substrates, and experimental conditions.

Table 2: Factors Influencing this compound Production Yield

| Factor | Observation | Potential Impact on Yield |

| Carbon Source | Glucose, Glycerol | Precursor availability |

| Nitrogen Source | Peptone, Yeast Extract | Biomass and enzyme production |

| Precursor Feeding | Ethylmalonyl-CoA, Methoxymalonyl-ACP precursors | Can enhance specific incorporation |

| Gene Expression | Promoter strength, regulatory elements | Overall pathway flux |

| Fermentation Conditions | pH, Temperature, Aeration | Cellular metabolism and enzyme stability |

Experimental Protocols

This section provides detailed methodologies for key experiments essential for the analysis of the this compound biosynthetic pathway.

Gene Disruption via PCR-Targeting in Streptomyces graminofaciens

This protocol outlines the generation of a gene knockout mutant to confirm the role of a specific gene in the this compound biosynthetic cluster.

Caption: Workflow for gene disruption in Streptomyces.

Materials:

-

S. graminofaciens wild-type strain

-

E. coli BW25113/pIJ790

-

Cosmid library of S. graminofaciens

-

pIJ773 or similar plasmid containing the apramycin resistance cassette

-

Oligonucleotide primers with homology arms to the target gene

-

Standard molecular biology reagents and equipment

Protocol:

-

Design and Amplify Disruption Cassette: Design primers with 5' extensions homologous to the regions flanking the target gene and 3' ends that amplify an antibiotic resistance cassette (e.g., apramycin). Perform PCR to generate the disruption cassette.

-

Prepare Electrocompetent E. coli: Grow E. coli BW25113/pIJ790 harboring the S. graminofaciens cosmid library to an OD600 of 0.4-0.6. Prepare electrocompetent cells.

-

Electroporation and Recombination: Electroporate the purified disruption cassette into the competent E. coli. Induce the Red recombinase system to facilitate homologous recombination between the cassette and the target gene on the cosmid.

-

Selection of Recombinant Cosmids: Plate the transformed E. coli on media containing the appropriate antibiotics to select for cells that have incorporated the resistance cassette into the cosmid.

-

Intergeneric Conjugation: Transfer the recombinant cosmid from a donor E. coli strain (e.g., ET12567/pUZ8002) to S. graminofaciens via conjugation on a suitable agar medium (e.g., SFM).

-

Selection of Mutants: Overlay the conjugation plates with antibiotics to select for S. graminofaciens exconjugants that have integrated the recombinant cosmid. Subsequent screening will identify double-crossover mutants where the wild-type gene has been replaced by the disruption cassette.

-

Verification: Confirm the gene disruption in the desired mutants by PCR analysis using primers flanking the target gene and by Southern blot hybridization.

Analysis of this compound Production by HPLC and LC-MS

This protocol describes the extraction and analysis of this compound from S. graminofaciens culture.

Workflow:

Caption: Workflow for HPLC/LC-MS analysis of this compound.

Materials:

-

S. graminofaciens culture

-

Ethyl acetate or other suitable organic solvent

-

Methanol

-

HPLC system with a C18 column and UV-Vis detector

-

LC-MS system

-

This compound standard

Protocol:

-

Cultivation and Extraction: Grow S. graminofaciens in a suitable production medium. After a desired incubation period, harvest the culture broth. Extract the supernatant and the mycelial cake with an equal volume of ethyl acetate.

-

Sample Preparation: Separate the organic phase and evaporate to dryness under reduced pressure. Resuspend the crude extract in a known volume of methanol.

-

HPLC Analysis: Inject the filtered extract onto a C18 reverse-phase HPLC column. Elute with a gradient of water and acetonitrile (both may contain 0.1% formic acid or trifluoroacetic acid). Monitor the elution profile at a suitable wavelength (e.g., 230-280 nm).

-

LC-MS Analysis: For confirmation, couple the HPLC system to a mass spectrometer. Analyze the eluate corresponding to the this compound peak to determine its molecular weight and fragmentation pattern.

-

Quantification: Prepare a standard curve using a purified this compound standard. Quantify the amount of this compound in the culture extract by comparing the peak area to the standard curve.

Conclusion

The study of the this compound biosynthetic pathway offers valuable insights into the intricate mechanisms of polyketide synthesis in Streptomyces. While the complete enzymatic characterization of this specific pathway is ongoing, the combination of genetic analysis, comparative enzymology, and advanced analytical techniques provides a solid foundation for future research. The protocols and conceptual frameworks presented in this guide are intended to equip researchers with the necessary tools to further elucidate the biosynthesis of this compound and to harness its potential for the development of new and improved antibiotics.

References

Virustomycin A: A Technical Guide on the Putative Mechanism of Action in Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Virustomycin A is an 18-membered macrolide antibiotic originally isolated from Streptomyces.[1] While its definitive mechanism of action in bacteria has not been explicitly elucidated in publicly available research, its classification as a macrolide provides a strong basis for a hypothesized mode of action. This technical guide synthesizes the available data on this compound's activity in other organisms and extrapolates a likely antibacterial mechanism based on the known actions of macrolide antibiotics. This document aims to provide a foundational understanding for researchers and drug development professionals interested in the potential antibacterial applications of this compound, while clearly delineating between established experimental findings and inferred mechanisms.

Introduction

This compound is a natural product with demonstrated antiviral, antifungal, and anti-protozoal activities.[2] Its activity against the protozoan Trichomonas foetus has been studied, revealing an inhibitory effect on macromolecular synthesis.[3] As a macrolide, this compound belongs to a class of antibiotics known for their inhibition of bacterial protein synthesis.[4][5][6][7] This guide will explore the known biological activities of this compound and propose a putative mechanism of action in bacteria, supported by the general understanding of macrolide antibiotics.

Known Biological Activity of this compound

Research on this compound has primarily focused on its effects on eukaryotic pathogens. A key study on Trichomonas foetus demonstrated that this compound inhibits the biosynthesis of RNA, DNA, and protein, with the most pronounced effect on RNA synthesis.[3] The underlying mechanism in this organism is suggested to be the interference with the formation of phosphate donors, such as ATP.[3]

Table 1: Quantitative Data on the Biological Activity of this compound

| Organism/Cell Line | Assay | Value | Reference |

| Trichomonas vaginalis | MIC | 6.25 µg/ml | [1] |

| Pyricularia oryzae | MIC | 12.5 µg/ml | [1] |

| Trichomonas foetus | MIC | 25 µg/ml | [1] |

| RNA and DNA viruses | ED50 | 0.0003 µg/ml | [1] |

| Trypanosoma brucei brucei (GUTat 3.1) | IC50 | 0.45 ng/ml | [1] |

| Trypanosoma brucei rhodesiense (STIB900) | IC50 | 480 ng/ml | [1] |

| Human MRC-5 cells | IC50 | 80 ng/ml | [1] |

Putative Mechanism of Action in Bacteria

Based on its classification as a macrolide antibiotic, this compound is hypothesized to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[4][5][6][7] This interaction is thought to occur within the nascent peptide exit tunnel, thereby sterically hindering the elongation of the polypeptide chain.[8]

The proposed sequence of events for the antibacterial action of this compound is as follows:

-

Cellular Entry: this compound penetrates the bacterial cell wall and membrane.

-

Ribosomal Binding: The antibiotic binds reversibly to the 23S rRNA component of the 50S ribosomal subunit.[5]

-

Inhibition of Translocation/Peptidyl Transfer: This binding event is proposed to either block the translocation of peptidyl-tRNA from the A-site to the P-site or inhibit the peptidyl transferase reaction itself.[5]

-

Premature Dissociation: An alternative or complementary mechanism could be the stimulation of peptidyl-tRNA dissociation from the ribosome.[5]

-

Bacteriostatic Effect: The culmination of these actions is the cessation of protein synthesis, leading to a bacteriostatic effect, although bactericidal activity can occur at higher concentrations.[7]

Diagram 1: Hypothesized Mechanism of Action of this compound in Bacteria

Caption: Hypothesized pathway of this compound's antibacterial action.

Experimental Protocols

To validate the hypothesized mechanism of action of this compound in bacteria, a series of experiments would be required. The following are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterium.

Diagram 2: Workflow for MIC Determination

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | Antibiotic antibiotic | Hello Bio [hellobio.com]

- 3. The mode of action of a novel 18-membered macrolide, this compound (AM-2604 A), on Trichomonas foetus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Macrolide - Wikipedia [en.wikipedia.org]

- 5. Macrolides: Mode of Action, Mechanism of Resistance • Microbe Online [microbeonline.com]

- 6. Macrolides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 7. Macrolides - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. How macrolide antibiotics work - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antiviral Potential of Virustomycin A: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Virustomycin A, a macrolide antibiotic produced by Streptomyces species, has demonstrated significant antiviral properties. This document provides a comprehensive technical overview of the existing research on this compound, focusing on its antiviral activity, proposed mechanism of action, and biosynthetic origins. Quantitative data from published studies are presented in a structured format for clarity. Detailed experimental methodologies for key assays are outlined to facilitate reproducibility and further investigation. Additionally, signaling pathways and experimental workflows are visualized using Graphviz to provide a clear conceptual framework for understanding the antiviral characteristics of this compound.

Introduction

This compound is a naturally occurring 18-membered macrolide antibiotic originally isolated from Streptomyces[1]. Beyond its antibacterial and antifungal activities, this compound has emerged as a potent antiviral agent with a broad spectrum of activity against both RNA and DNA viruses[2]. Its complex chemical structure, a hallmark of polyketide natural products, provides a unique scaffold for potential therapeutic development. This whitepaper aims to consolidate the current technical knowledge regarding the antiviral properties of this compound to serve as a resource for the scientific community engaged in antiviral drug discovery and development.

Quantitative Assessment of Biological Activity

The biological activity of this compound has been quantified against various microorganisms, including viruses, fungi, and parasites. The following tables summarize the key efficacy and cytotoxicity data available in the literature.

Table 1: Antimicrobial and Antiviral Efficacy of this compound

| Target Organism/Effect | Assay Type | Efficacy Metric | Value | Reference(s) |

| RNA and DNA Viruses | Plaque Reduction Assay | ED50 | 0.0003 µg/mL | [2] |

| Trichomonas vaginalis | Minimum Inhibitory Concentration | MIC | 6.25 µg/mL | [2] |

| Pyricularia oryzae | Minimum Inhibitory Concentration | MIC | 12.5 µg/mL | [2] |

| Trichomonas foetus | Minimum Inhibitory Concentration | MIC | 25 µg/mL | [2] |

| Trypanosoma brucei brucei (GUTat 3.1) | 50% Inhibitory Concentration | IC50 | 0.45 ng/mL | [2] |

| Trypanosoma brucei rhodesiense (STIB900) | 50% Inhibitory Concentration | IC50 | 480 ng/mL | [2] |

Table 2: Cytotoxicity of this compound

| Cell Line | Assay Type | Cytotoxicity Metric | Value | Reference(s) |

| Human MRC-5 cells | Cytotoxicity Assay | IC50 | 80 ng/mL | [2] |

Proposed Mechanism of Antiviral Action

Studies on the mode of action of this compound in the protozoan Trichomonas foetus have provided foundational insights into its potential antiviral mechanism. The primary effect observed is the potent inhibition of RNA synthesis, followed by the inhibition of DNA and protein synthesis. It is hypothesized that this compound interferes with the formation of essential nucleotide precursors. This is supported by the observation that the compound inhibits the incorporation of radiolabeled uridine into both acid-soluble (nucleotide precursors) and acid-insoluble (RNA) fractions. The proposed mechanism suggests that this compound may disrupt the cellular energy metabolism, specifically the ATP-generating systems, thereby limiting the availability of phosphate donors required for nucleotide synthesis.

Experimental Protocols

The following provides a generalized protocol for a plaque reduction assay, a standard method for evaluating the antiviral efficacy of a compound. The specific parameters for the published studies on this compound are not detailed in the available literature.

Plaque Reduction Assay (Generalized Protocol)

-

Cell Culture:

-

Seed a suitable host cell line (e.g., Vero, MDCK) in 6-well or 12-well plates.

-

Incubate at 37°C with 5% CO₂ until a confluent monolayer is formed.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the compound in a serum-free cell culture medium to achieve the desired test concentrations.

-

-

Virus Infection:

-

Aspirate the culture medium from the confluent cell monolayers.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Infect the cells with a known titer of the virus (multiplicity of infection typically between 0.01 and 0.1) for 1-2 hours at 37°C to allow for viral adsorption.

-

-

Compound Treatment:

-

After the adsorption period, remove the viral inoculum.

-

Add the prepared dilutions of this compound to the respective wells. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).

-

-

Overlay and Incubation:

-

Add an overlay medium (e.g., containing 1% methylcellulose or low-melting-point agarose) to each well to restrict virus spread to adjacent cells.

-

Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

-

-

Plaque Visualization and Counting:

-

Aspirate the overlay medium.

-

Fix the cells with a solution such as 4% paraformaldehyde.

-

Stain the cells with a solution like 0.1% crystal violet. The viable cells will stain, and the areas of virus-induced cell death (plaques) will appear as clear zones.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.

-

Determine the 50% effective dose (ED50) by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.

-

Biosynthesis of this compound

This compound is a product of the complex secondary metabolism of Streptomyces graminofaciens. Its biosynthesis involves a type I polyketide synthase (PKS) pathway. The identification of the biosynthetic gene cluster (BGC) is a critical step in understanding and potentially engineering the production of this molecule. A general workflow for this process is outlined below.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel antiviral agents. Its potent, broad-spectrum activity, coupled with a mechanism of action that appears to target a fundamental host cell process essential for viral replication, makes it a compelling candidate for further investigation.

Key areas for future research include:

-

Elucidation of Antiviral Spectrum: Conducting comprehensive studies to determine the IC50/EC50 values of this compound against a wide panel of clinically relevant viruses.

-

Mechanism of Action Studies: Precisely identifying the molecular target(s) of this compound within the host cell's ATP synthesis pathways.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize antiviral activity and reduce cytotoxicity.

-

In Vivo Efficacy: Assessing the therapeutic potential of this compound in animal models of viral infection.

A deeper understanding of the antiviral properties and mechanism of action of this compound will be pivotal in harnessing its full therapeutic potential.

References

Virustomycin A: A Comprehensive Technical Review of its Anti-protozoal Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Virustomycin A, an 18-membered macrolide antibiotic isolated from Streptomyces, has demonstrated significant potential as an anti-protozoal agent. This technical guide synthesizes the available scientific literature to provide a detailed overview of its activity against various protozoan parasites, its mechanism of action, and the experimental methodologies used to elucidate these properties. While research into its full spectrum of anti-protozoal activity is ongoing, existing studies highlight this compound as a promising candidate for further investigation in the development of novel anti-parasitic therapies.

Quantitative Assessment of Anti-protozoal Activity

The in vitro efficacy of this compound has been quantified against several protozoan species. The following tables summarize the available data on its inhibitory concentrations.

Table 1: In Vitro Anti-trypanosomal Activity of this compound

| Parasite Species | Strain | IC50 (µg/mL) | IC50 (µM) | Cytotoxicity (MRC-5 cells) IC50 (µg/mL) | Selectivity Index (SI) | Reference |

| Trypanosoma brucei brucei | GUTat 3.1 | 0.0012 | 0.0014 | >100 | >83,333 | [1] |

| Trypanosoma brucei rhodesiense | STIB900 | 0.0018 | 0.0020 | >100 | >55,556 | [1] |

Table 2: In Vitro Activity of this compound against Trichomonas foetus

| Parameter | Concentration (µg/mL) | Effect | Reference |

| Minimum Inhibitory Concentration (MIC) | 1.56 | Complete inhibition of growth | [2] |

Note: Further quantitative data on the inhibition of macromolecular synthesis in T. foetus was not available in the reviewed literature.

Mechanism of Action

The primary mechanism of action of this compound against protozoa appears to be the disruption of fundamental biosynthetic pathways. Studies on Trichomonas foetus have revealed that the antibiotic inhibits the synthesis of RNA, DNA, and protein.[2] The most pronounced effect is on RNA synthesis.[2]

The proposed mechanism for this inhibition involves the interference with the formation of essential phosphate donors, such as ATP.[2] this compound was found to repress the incorporation of radiolabeled uridine into both acid-soluble and insoluble fractions, suggesting an early blockade in the nucleotide synthesis pathway.[2] However, it does not affect the transport of uridine and adenosine into the cells, nor does it inhibit the activity of uridine kinase and uracil phosphoribosyltransferase in cell-free extracts.[2] This indicates that the target lies within the cellular machinery responsible for generating the phosphate donors required for nucleotide formation.

Experimental Protocols

The following sections detail the methodologies employed in the key studies investigating the anti-protozoal activity of this compound.

In Vitro Anti-trypanosomal Activity Assay

This protocol is based on the methodology described by Otoguro et al. (2008).[1]

-

Parasite Culture: Bloodstream forms of Trypanosoma brucei brucei (GUTat 3.1 strain) and Trypanosoma brucei rhodesiense (STIB900 strain) are cultivated in MEM medium supplemented with 25% heat-inactivated horse serum, 1 mM sodium pyruvate, 0.1 mM non-essential amino acids, 2 mM L-glutamine, and 10% (v/v) heat-inactivated fetal bovine serum.

-

Assay Procedure:

-

The assay is performed in 96-well microplates.

-

A suspension of trypanosomes (1 x 10^5 cells/mL) is added to each well.

-

This compound is serially diluted and added to the wells to achieve a range of final concentrations.

-

The plates are incubated at 37°C in a 5% CO2 atmosphere for 72 hours.

-

The number of viable parasites is determined using a resazurin-based method.

-

The IC50 value, the concentration of the compound that inhibits 50% of parasite growth, is calculated from the dose-response curve.

-

-

Cytotoxicity Assay:

-

Human fetal lung fibroblast cells (MRC-5) are used to assess the cytotoxicity of this compound.

-

Cells are seeded in 96-well plates and incubated for 24 hours.

-

The compound is added at various concentrations, and the plates are incubated for another 72 hours.

-

Cell viability is determined using a resazurin-based assay.

-

The IC50 value is calculated.

-

-

Selectivity Index (SI): The SI is calculated as the ratio of the IC50 for the mammalian cells to the IC50 for the trypanosomes.

Inhibition of Macromolecular Biosynthesis in Trichomonas foetus

This protocol is based on the methodology described by Omura et al. (1983).[2]

-

Parasite Culture: Trichomonas foetus (strain KV-1) is grown in Diamond's medium.

-

Incorporation Assays:

-

T. foetus cells are washed and resuspended in a glucose-salt solution.

-

The cells are pre-incubated with various concentrations of this compound.

-

Radiolabeled precursors ([³H]uridine for RNA synthesis, [³H]thymidine for DNA synthesis, and [¹⁴C]leucine for protein synthesis) are added to the cell suspensions.

-

The incubation is continued for a specified period.

-

The reaction is stopped by the addition of trichloroacetic acid (TCA).

-

The acid-insoluble material is collected on glass fiber filters, and the radioactivity is measured using a liquid scintillation counter.

-

The acid-soluble fraction is also collected to assess the uptake of precursors.

-

-

Analysis of Nucleotide Formation:

-

The effect of this compound on the conversion of radiolabeled nucleosides to nucleotides is analyzed by paper chromatography of the acid-soluble fraction.

-

Visualizations

Signaling Pathway Diagram

Caption: Proposed mechanism of this compound in T. foetus.

Experimental Workflow Diagram

Caption: Workflow for determining the in vitro anti-trypanosomal activity.

Discussion and Future Directions

The available data strongly suggest that this compound is a highly potent and selective inhibitor of African trypanosomes in vitro. Its unique mechanism of action, targeting the fundamental process of energy metabolism and macromolecular synthesis, makes it an attractive candidate for further development, particularly in the context of emerging drug resistance to current trypanocidal agents.

However, several knowledge gaps need to be addressed to fully assess its therapeutic potential:

-

In Vivo Efficacy: While in vitro data are promising, in vivo studies in animal models of trypanosomiasis are crucial to evaluate the efficacy, pharmacokinetics, and safety of this compound.

-

Spectrum of Activity: The activity of this compound against other important protozoan pathogens, such as Leishmania spp. and Plasmodium falciparum, remains to be investigated. Given its fundamental mechanism of action, it is plausible that it may exhibit a broader anti-protozoal spectrum.

-

Precise Molecular Target: While the interference with ATP synthesis is a key finding, the precise molecular target(s) of this compound within the ATP-forming system of protozoa needs to be identified. This would facilitate structure-activity relationship studies and the design of more potent and selective derivatives.

-

Resistance Mechanisms: Studies to investigate the potential for resistance development in protozoa and the underlying molecular mechanisms are warranted.

References

Virustomycin A: A Comprehensive Technical Review of its Antimicrobial Spectrum and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Virustomycin A, a novel 18-membered macrolide antibiotic, was first isolated from Streptomyces sp. AM-2604 A. This document provides an in-depth technical overview of its spectrum of activity against a range of pathogens, including protozoa, fungi, and viruses. It also elucidates the current understanding of its mechanism of action. All quantitative data from cited literature is presented in structured tables for comparative analysis. Detailed experimental methodologies, based on the available information from the source publications, are provided, and key pathways and workflows are visualized using diagrams.

Spectrum of Activity

This compound has demonstrated significant in vitro activity against a variety of eukaryotic pathogens. The following tables summarize the available quantitative data on its efficacy.

Table 1: Antiprotozoal Activity of this compound

| Pathogen | Strain | Activity Metric | Value | Reference |

| Trichomonas foetus | - | MIC | 25 µg/mL | |

| Trichomonas vaginalis | - | MIC | 6.25 µg/mL | |

| Trypanosoma brucei brucei | GUTat 3.1 | IC50 | 0.45 ng/mL | |

| Trypanosoma brucei rhodesiense | STIB900 | IC50 | 480 ng/mL |

Table 2: Antifungal Activity of this compound

| Pathogen | Activity Metric | Value | Reference |

| Pyricularia oryzae | MIC | 12.5 µg/mL |

Table 3: Antiviral Activity of this compound

| Virus Type | Activity Metric | Value | Reference |

| RNA and DNA viruses | ED50 | 0.0003 µg/mL |

Note: Specific viral species and the experimental systems used to determine the broad-spectrum antiviral activity were not detailed in the available literature.

Mechanism of Action

Studies on Trichomonas foetus have provided initial insights into the mechanism of action of this compound. The primary mode of action appears to be the inhibition of macromolecular biosynthesis.

-

Inhibition of RNA, DNA, and Protein Synthesis: this compound has been shown to inhibit the biosynthesis of RNA, DNA, and protein in T. foetus.[1]

-

Primary Target: RNA Synthesis: The most pronounced effect of this compound is on RNA biosynthesis.[1] It was observed to repress the incorporation of [3H]uridine into both acid-soluble and insoluble fractions of the cell.[1] This suggests an early interference in the RNA synthesis pathway.

-

Interference with Nucleotide Formation: The antibiotic interferes with the formation of nucleotides from uridine and adenosine.[1] However, it does not affect the transport of these nucleosides into the cells.[1]

-

Possible ATP Formation Disruption: this compound did not inhibit the enzymes uridine kinase and uracil phosphoribosyltransferase in a cell-free system.[1] This has led to the hypothesis that the antibiotic may interfere with the formation of phosphate donors, such as ATP, which are crucial for nucleotide biosynthesis.[1]

The following diagram illustrates the proposed mechanism of action of this compound in Trichomonas foetus.

Experimental Protocols

The following are generalized experimental protocols based on the methodologies described in the cited literature for determining antimicrobial activity.

In Vitro Antiprotozoal Susceptibility Testing (General Protocol)

This protocol outlines a general procedure for determining the Minimum Inhibitory Concentration (MIC) or the 50% Inhibitory Concentration (IC50) of this compound against protozoan parasites.

-

Parasite Culture: The target protozoan (e.g., Trichomonas foetus, Trypanosoma brucei) is cultured in a suitable axenic medium under optimal growth conditions.

-

Compound Preparation: this compound is dissolved in an appropriate solvent (e.g., DMSO) and serially diluted to obtain a range of test concentrations.

-

Assay Setup: The parasite culture is diluted to a standardized cell density and dispensed into the wells of a microtiter plate. The various dilutions of this compound are then added to the wells. Control wells containing parasites without the drug (positive control) and medium alone (negative control) are included.

-

Incubation: The plates are incubated for a defined period (e.g., 24-72 hours) under conditions that support parasite growth.

-

Viability Assessment: Parasite viability or proliferation is assessed using a suitable method. This could involve direct counting of motile organisms using a hemocytometer, or the use of a metabolic indicator dye (e.g., resazurin, MTT) that changes color in the presence of viable cells.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible parasite growth. The IC50 value, the concentration that inhibits 50% of parasite growth compared to the positive control, is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay for Antiviral Activity (General Protocol)

This protocol describes a general method for evaluating the antiviral activity of this compound against plaque-forming viruses.

-

Cell Culture: A monolayer of a susceptible host cell line is grown in multi-well plates.

-

Compound and Virus Preparation: Serial dilutions of this compound are prepared. A known titer of the target virus is mixed with each drug dilution.

-

Infection: The cell monolayers are infected with the virus-drug mixtures. A virus-only control is included.

-

Adsorption: The plates are incubated for a short period to allow the virus to attach to and enter the cells.

-

Overlay: The infection medium is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar or methylcellulose). This restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized lesions or "plaques."

-

Incubation: The plates are incubated for a period sufficient for plaques to develop (typically 2-10 days, depending on the virus).

-

Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet), which stains the viable cells, leaving the plaques unstained and visible.

-

Data Analysis: The number of plaques in each well is counted. The percentage of plaque reduction is calculated for each drug concentration relative to the virus control. The 50% effective dose (ED50), the concentration of the compound that reduces the number of plaques by 50%, is then determined.

Conclusion

This compound exhibits a potent and diverse spectrum of activity against several eukaryotic pathogens, including protozoa and fungi, and shows broad-spectrum antiviral activity. Its primary mechanism of action appears to be the disruption of RNA synthesis, potentially through the inhibition of ATP formation. The available data suggests that this compound is a promising lead compound for the development of new anti-infective agents. Further research is warranted to fully elucidate its spectrum of activity against a wider range of bacteria and viruses, to pinpoint its precise molecular target, and to evaluate its in vivo efficacy and safety profile.

References

Virustomycin A: A Technical Guide to its Inhibition of RNA and DNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Virustomycin A, a novel 18-membered macrolide antibiotic, demonstrates significant inhibitory effects on the biosynthesis of RNA, DNA, and protein.[1] Extensive research, primarily focused on its activity against Trichomonas foetus, has revealed that the most pronounced effect of this compound is the inhibition of RNA synthesis.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its impact on RNA and DNA synthesis. It includes a detailed examination of the experimental evidence, protocols for key assays, and a visualization of the hypothesized molecular pathways.

Core Mechanism of Action

This compound disrupts the synthesis of essential macromolecules, with RNA synthesis being the most severely affected, followed by DNA and protein synthesis.[1] The primary mechanism of this inhibition is not a direct interaction with the enzymes of nucleic acid synthesis, such as RNA polymerase. Instead, evidence suggests an indirect action by interfering with the formation of essential precursors.

Specifically, this compound has been shown to repress the incorporation of [3H]uridine into both the acid-soluble and acid-insoluble fractions of treated cells.[1] This finding is critical as it indicates that the antibiotic not only prevents the polymerization of nucleotides into RNA (acid-insoluble fraction) but also hinders the formation of nucleotide triphosphates from their precursors (acid-soluble fraction).[1] Further studies have shown that this compound does not inhibit the transport of uridine and adenosine into the cells, nor does it affect the activity of uridine kinase and uracil phosphoribosyltransferase in cell-free extracts.[1]

This body of evidence strongly suggests that this compound's inhibitory action is upstream of nucleotide formation, likely by interfering with the cellular energy supply required for the phosphorylation of nucleosides. The proposed mechanism is the disruption of a phosphate donor system, potentially by inhibiting ATP synthesis.[1]

Quantitative Data

While the primary literature extensively describes the inhibitory effects of this compound, specific quantitative data such as IC50 values for the direct inhibition of RNA and DNA synthesis in Trichomonas foetus are not provided in the seminal study. The research focuses on the qualitative and mechanistic aspects of inhibition.

Key Experimental Protocols

The foundational experiment demonstrating this compound's inhibition of RNA synthesis is the radiolabeled precursor incorporation assay.

[3H]Uridine Incorporation Assay for RNA Synthesis Inhibition

This protocol is adapted from the methodology used to study the effects of this compound on Trichomonas foetus.[1]

Objective: To quantify the rate of RNA synthesis in cells by measuring the incorporation of a radiolabeled RNA precursor, [3H]uridine.

Materials:

-

Cell culture of the organism of interest (e.g., Trichomonas foetus)

-

Appropriate growth medium

-

This compound (or other inhibitor) at various concentrations

-

[3H]uridine (radiolabeled precursor)

-

Trichloroacetic acid (TCA), ice-cold 10% and 5% solutions

-

Ethanol, 95%

-

Scintillation vials

-

Scintillation fluid

-

Liquid scintillation counter

-

Glass fiber filters

Procedure:

-

Cell Culture Preparation: Grow the cells to the mid-logarithmic phase in their appropriate culture medium.

-

Incubation with Inhibitor: Aliquot the cell suspension into test tubes. Add this compound at the desired final concentrations. Include a control group with no inhibitor. Incubate under standard growth conditions for a predetermined period.

-

Radiolabeling: Add [3H]uridine to each tube to a final concentration that allows for sufficient incorporation and detection. Continue the incubation for a period optimized for linear incorporation of the label (e.g., 60 minutes).

-

Termination of Incorporation: Stop the reaction by adding an equal volume of ice-cold 10% TCA. This will precipitate macromolecules, including RNA and proteins, while leaving small molecules like unincorporated [3H]uridine in solution.

-

Precipitation and Washing:

-

Keep the tubes on ice for at least 30 minutes to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration through glass fiber filters.

-

Wash the filters sequentially with ice-cold 5% TCA to remove any remaining unincorporated [3H]uridine.

-

Perform a final wash with 95% ethanol to dehydrate the precipitate.

-

-

Measurement of Radioactivity:

-

Dry the filters completely.

-

Place each filter in a scintillation vial and add an appropriate volume of scintillation fluid.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Normalize the CPM values to the number of cells or total protein content.

-

Express the results as a percentage of the control (untreated cells).

-

Plot the percentage of inhibition against the concentration of this compound to determine the inhibitory profile.

-

Visualizations

Hypothesized Signaling Pathway of this compound Inhibition

References

Unraveling the Macrolide Architecture of Virustomycin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Virustomycin A, an 18-membered macrolide antibiotic isolated from Streptomyces species, exhibits a compelling spectrum of biological activities, including antiviral, antifungal, and antiprotozoal properties. This technical guide provides a comprehensive overview of the macrolide core of this compound, detailing its structural elucidation through spectroscopic analysis and outlining its proposed mechanism of action. This document is intended to serve as a foundational resource for researchers engaged in natural product synthesis, medicinal chemistry, and the development of novel antimicrobial agents.

Core Structure and Physicochemical Properties

This compound is a complex polyketide-derived macrolide. Its core structure is an 18-membered lactone ring extensively decorated with hydroxyl, methyl, and methoxy functionalities, and appended with a unique side chain.

| Property | Value | Reference |

| Molecular Formula | C₄₈H₇₁NO₁₄ | [1] |

| Molecular Weight | 886.08 g/mol | [1] |

| Appearance | Yellow solid | [2] |

| Solubility | Soluble in ethanol, methanol, acetone, chloroform; Insoluble in water, hexane | [2] |

Structural Elucidation: A Spectroscopic Approach

The definitive structure of this compound was elucidated primarily through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These techniques provided critical insights into the connectivity and stereochemistry of the macrolide ring and its substituents.

Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy were pivotal in mapping the intricate carbon skeleton and the relative stereochemistry of the numerous chiral centers within this compound. While the original detailed spectral data from the 1983 publication by Ōmura et al. is not digitally accessible, the study confirmed the 18-membered macrolide structure. The chemical shifts and coupling constants from these spectra would have been used to assemble the various spin systems corresponding to the molecular fragments.

Note: Specific, quantitative ¹H and ¹³C NMR data tables are not available in the public domain at the time of this guide's compilation. Accessing the original 1983 publication, "The structure of this compound" in The Journal of Antibiotics, is recommended for these specific details.

Experimental Protocols for Structure Elucidation

The following is a generalized experimental workflow typical for the structural elucidation of a novel natural product like this compound, based on standard methodologies of the era.

Caption: Generalized workflow for the isolation and structural elucidation of this compound.

Biological Activity and Proposed Mechanism of Action

This compound demonstrates a range of biological activities, including:

-

Antiviral activity [2]

-

Weak antifungal activity [2]

-

Antiprotozoal activity against Trypanosoma and Trichomonas species[2]

Studies on the mode of action of this compound against Trichomonas foetus have shown that it inhibits the biosynthesis of RNA, DNA, and protein, with the most pronounced effect on RNA synthesis. It was observed that this compound interferes with the formation of nucleotides from uridine and adenosine. This has led to the hypothesis that the antibiotic disrupts the formation of phosphate donors, potentially by targeting the ATP-forming system of the organism.[3]

References

Initial Studies on the Cytotoxicity of Virustomycin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Virustomycin A, a macrolide antibiotic isolated from Streptomyces, has demonstrated a broad spectrum of biological activities, including antifungal, antiviral, and antiparasitic properties.[1] Initial investigations into its mechanism of action have revealed its potential as a cytotoxic agent. This technical guide provides an in-depth overview of the early cytotoxicological studies of this compound, presenting available quantitative data, detailed experimental protocols for cytotoxicity assessment, and a proposed mechanism of action based on current findings.

Data Presentation: Cytotoxic and Inhibitory Activities

The following table summarizes the reported inhibitory and cytotoxic concentrations of this compound against various organisms and a human cell line.

| Target Organism/Cell Line | Assay Type | Concentration | Reference |

| Trichomonas vaginalis | Minimum Inhibitory Concentration (MIC) | 6.25 µg/ml | [1] |

| Pyricularia oryzae | Minimum Inhibitory Concentration (MIC) | 12.5 µg/ml | [1] |

| Trichomonas foetus | Minimum Inhibitory Concentration (MIC) | 25 µg/ml | [1] |

| RNA and DNA Viruses | 50% Effective Dose (ED₅₀) | 0.0003 µg/ml | [1] |

| Trypanosoma brucei brucei (GUTat 3.1 strain) | 50% Inhibitory Concentration (IC₅₀) | 0.45 ng/ml | [1] |

| Trypanosoma brucei rhodesiense (STIB900 strain) | 50% Inhibitory Concentration (IC₅₀) | 480 ng/ml | [1] |

| Human MRC-5 cells | 50% Inhibitory Concentration (IC₅₀) | 80 ng/ml | [1] |

Experimental Protocols: Cytotoxicity Assessment

The following is a detailed methodology for a standard MTT assay, a colorimetric assay for assessing cell metabolic activity, which is a common method for evaluating the cytotoxic potential of a compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

Objective: To determine the concentration at which this compound inhibits 50% of cell viability (IC₅₀) in a selected cell line.

Materials:

-

This compound

-

Target cell line (e.g., MRC-5, cancer cell lines)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a culture in the exponential growth phase.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of desired concentrations.

-

After the 24-hour incubation, remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest drug concentration) and a no-treatment control.

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

-

MTT Addition and Incubation:

-

Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

-

Solubilization of Formazan:

-

Carefully remove the medium from each well.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently agitate the plate on a shaker for 10-15 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve.

-

Mandatory Visualization: Proposed Mechanism of Action

The primary mechanism of this compound's cytotoxicity, as elucidated from studies on Trichomonas foetus, appears to be the disruption of cellular energy metabolism, leading to the inhibition of essential macromolecular synthesis.[2]

References

Unraveling the Enigma of Virustomycin A: A Technical Guide to Molecular Target Identification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Virustomycin A, a macrolide antibiotic isolated from Streptomyces sp., has demonstrated a broad spectrum of biological activities, including antiviral, antifungal, and antiparasitic properties. Despite its potential as a therapeutic agent, its precise molecular target has remained elusive. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, collates all available quantitative data, and outlines detailed experimental protocols for its molecular target identification. This document is intended to serve as a foundational resource for researchers seeking to elucidate the definitive molecular target of this compound and accelerate its development as a potential therapeutic.

Introduction

This compound is a macrolide antibiotic with a complex structure that exhibits potent biological activity against a range of pathogens.[1][2] Early studies have indicated that its primary mode of action involves the inhibition of fundamental cellular processes, including RNA, DNA, and protein synthesis.[1][3] The most pronounced effect is observed on RNA biosynthesis.[3] The underlying mechanism is believed to be the interference with the generation of essential phosphate donors, such as ATP, which are critical for nucleotide formation.[3] However, the specific enzyme or protein that this compound directly binds to and inhibits has not yet been definitively identified. This guide synthesizes the existing knowledge and provides a roadmap for future research aimed at pinpointing the molecular target of this promising natural product.

Quantitative Biological Activity of this compound

A compilation of the available in vitro activity data for this compound is presented below. These tables summarize the inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC) against various cell lines and pathogens, as well as its effective dose (ED50) against viruses.

Table 1: Inhibitory Concentration (IC50) and Cytotoxicity Data

| Target Organism/Cell Line | Strain | IC50 (ng/mL) | Cytotoxicity (Cell Line) | IC50 (ng/mL) | Reference |

| Trypanosoma brucei brucei | GUTat 3.1 | 0.45 | Human MRC-5 | 80 | [1] |

| Trypanosoma brucei rhodesiense | STIB900 | 480 | - | - | [1] |

Table 2: Minimum Inhibitory Concentration (MIC) Data

| Target Organism | MIC (µg/mL) | Reference |

| Trichomonas vaginalis | 6.25 | [1] |

| Pyricularia oryzae | 12.5 | [1] |

| Trichomonas foetus | 25 | [1] |

Table 3: Antiviral Activity (ED50) Data

| Virus Type | ED50 (µg/mL) | Reference |

| RNA and DNA viruses | 0.0003 | [1] |

Proposed Mechanism of Action and Signaling Pathway

The current hypothesis for this compound's mechanism of action centers on the disruption of cellular energy metabolism, specifically ATP synthesis. This, in turn, leads to the inhibition of macromolecular biosynthesis.

Caption: Proposed mechanism of this compound leading to inhibition of macromolecular synthesis.

Experimental Protocols for Molecular Target Identification

The following section outlines detailed methodologies for key experiments aimed at identifying the molecular target of this compound.

General Workflow for Target Identification

A multi-pronged approach is recommended for the robust identification of this compound's molecular target.

References

In Vitro Efficacy of Virustomycin A Against Trichomonas foetus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro efficacy of Virustomycin A against the protozoan parasite Trichomonas foetus, the causative agent of bovine trichomoniasis. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the proposed mechanism of action.

Quantitative Data Summary

| Compound | Parameter | Value | Source |

| This compound | MIC | 25 µg/ml | [1] |

Note: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Proposed Mechanism of Action

This compound, a macrolide antibiotic, exerts its anti-trichomonal effect by disrupting fundamental cellular processes. The primary mechanism involves the inhibition of macromolecular synthesis, with the most pronounced impact on RNA synthesis. Additionally, it is suggested that this compound interferes with the parasite's energy metabolism by affecting the formation of ATP.[2]

The proposed cascade of effects is visualized in the following diagram:

Caption: Proposed mechanism of action of this compound on T. foetus.

Experimental Protocols

The following section details a representative experimental workflow for assessing the in vitro susceptibility of Trichomonas foetus to antimicrobial compounds like this compound. This protocol is a composite based on established methodologies in the field.

Culture of Trichomonas foetus

-

Media: T. foetus trophozoites are typically cultured in a trypticase-yeast extract-maltose (TYM) medium. This is often supplemented with serum (e.g., 10% heat-inactivated bovine serum) to support robust growth.

-

Incubation: Cultures are maintained at 37°C in an anaerobic or microaerophilic environment. This can be achieved using anaerobic jars with gas-generating sachets or by filling culture tubes to the top and sealing them tightly.

-

Subculturing: Parasites are subcultured every 48-72 hours to maintain them in the logarithmic phase of growth for use in assays.

In Vitro Susceptibility Assay

A common method for determining the MIC of a compound against T. foetus is the broth microdilution method.

Caption: Workflow for in vitro susceptibility testing of T. foetus.

Detailed Steps:

-

Preparation of Drug Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions are then made in TYM medium directly in the wells of a 96-well microtiter plate.

-

Inoculum Preparation: A log-phase culture of T. foetus is counted using a hemocytometer to determine the parasite concentration. The culture is then diluted in fresh TYM medium to achieve a standardized inoculum size (e.g., 1 x 10^5 trophozoites/mL).

-

Inoculation: Each well of the microtiter plate, including positive (no drug) and negative (no parasites) controls, is inoculated with the standardized parasite suspension.

-

Incubation: The plate is incubated at 37°C for 48 hours under anaerobic conditions.

-

Assessment of Viability:

-

Microscopic Examination: A small aliquot from each well is examined under an inverted microscope to assess the motility of the trophozoites. The MIC is determined as the lowest drug concentration where no motile parasites are observed.

-

Metabolic Assays (Optional): For more quantitative data, metabolic assays such as those using resazurin (which changes color in the presence of metabolically active cells) or ATP-based luminescence assays can be employed to determine the percentage of inhibition relative to the positive control.

-

Conclusion